molecular formula C6H5N3O4 B1433208 6-(Nitroamino)-3-pyridinecarboxylic acid CAS No. 439681-56-8

6-(Nitroamino)-3-pyridinecarboxylic acid

Cat. No.: B1433208
CAS No.: 439681-56-8
M. Wt: 183.12 g/mol
InChI Key: OFWPHLJCNRCENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Nitroamino)-3-pyridinecarboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a nitroamino group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the oxidation of aryl amines to nitroarenes using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts like molybdenum trioxide (MoO3) or ammonium heptamolybdate ((NH4)6Mo7O24·4H2O) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Nitroamino)-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), MoO3, (NH4)6Mo7O24·4H2O.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

6-(Nitroamino)-3-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Nitroamino)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroamino group can participate in hydrogen bonding or electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-pyridinecarboxylic acid:

    6-Nitro-3-pyridinecarboxylic acid: Lacks the amino group, which influences its chemical behavior and biological activity.

    3-Nitro-4-pyridinecarboxylic acid: Has a different substitution pattern, leading to variations in its chemical and biological properties.

Uniqueness

6-(Nitroamino)-3-pyridinecarboxylic acid is unique due to the presence of both nitroamino and carboxylic acid groups on the pyridine ring

Properties

IUPAC Name

6-nitramidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c10-6(11)4-1-2-5(7-3-4)8-9(12)13/h1-3H,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWPHLJCNRCENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Nitroamino)-3-pyridinecarboxylic acid
Reactant of Route 2
6-(Nitroamino)-3-pyridinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(Nitroamino)-3-pyridinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Nitroamino)-3-pyridinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-(Nitroamino)-3-pyridinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(Nitroamino)-3-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.